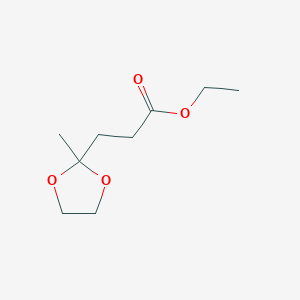

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-11-8(10)4-5-9(2)12-6-7-13-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUNGZQWVYCJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061332 | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-43-5 | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 941-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYL-1,3-DIOXOLANE-2-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KMF3P05N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester" basic properties

A Bio-Based Building Block for Medicinal Chemistry & Green Solvents

Executive Summary & Molecular Architecture

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (CAS: 941-43-5), widely known as Ethyl Levulinate Ethylene Ketal , represents a critical intersection between green chemistry and advanced organic synthesis. Derived from the biomass platform chemical levulinic acid, this molecule serves a dual function: it is a robust protecting group for ketone functionalities during multi-step Active Pharmaceutical Ingredient (API) synthesis, and it is an emerging high-performance bio-solvent.

Structurally, the molecule features a lipophilic ethyl ester tail and a steric 1,3-dioxolane head. This unique architecture renders it stable under basic and nucleophilic conditions, allowing chemists to perform reductions or organometallic additions on the ester moiety without affecting the masked ketone.

Physicochemical Profile

The following data aggregates experimental and predicted values validated against NIST and industrial safety data sheets.

| Property | Value | Context/Significance |

| CAS Number | 941-43-5 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 188.22 g/mol | Suitable for fragment-based drug design |

| Boiling Point | 106–107 °C @ 13 Torr | High boiling point; suitable for high-temp reactions |

| Density | 1.046 g/cm³ | Slightly denser than water |

| LogP (Octanol/Water) | ~0.60 – 0.86 | Moderate lipophilicity; membrane permeable |

| Solubility | Miscible in Ethanol, Toluene | Limited water solubility (~1.5 g/L) |

| Refractive Index | Purity indicator | |

| Appearance | Colorless, viscous liquid | Faint fruity/ester odor |

Synthesis & Manufacturing Protocol

Objective: Synthesis of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate via acid-catalyzed ketalization.

Scientific Rationale:

The formation of the 1,3-dioxolane ring is an equilibrium process (

Reagents

-

Substrate: Ethyl Levulinate (1.0 eq)

-

Reagent: Ethylene Glycol (1.2 eq)

-

Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.01 eq)

-

Solvent: Toluene (Reagent Grade)

Step-by-Step Methodology

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Ethyl Levulinate (50.0 g, 347 mmol), Ethylene Glycol (25.8 g, 416 mmol), and pTSA (0.6 g, 3.5 mmol) to the RBF.

-

Solvation: Add 200 mL of Toluene. The mixture will be biphasic initially.

-

Reflux: Heat the mixture to a vigorous reflux (~115 °C bath temp). Water will co-distill with toluene and separate in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours). Theoretical water yield is ~6.2 mL.

-

Quench: Cool the reaction mixture to room temperature. Pour into a separatory funnel containing 100 mL of saturated

solution (to neutralize acid catalyst and prevent hydrolysis). -

Workup:

-

Separate the organic layer.[1]

-

Wash the organic layer with Brine (100 mL).

-

Dry over anhydrous

. -

Filter and concentrate under reduced pressure (Rotavap).

-

-

Purification: Distill the crude oil under vacuum (bp 106–107 °C @ 13 Torr) to obtain the pure ketal as a clear liquid.

Mechanism & Pathway Visualization

Diagram 1: Synthesis & Hydrolysis Pathway

This diagram illustrates the reversible acid-catalyzed formation of the dioxolane ring and its subsequent hydrolysis, a critical cycle in protecting group chemistry.

Caption: Acid-catalyzed condensation of ethyl levulinate with ethylene glycol, showing water elimination.

Applications in Drug Development[7][8]

A. Orthogonal Protection Strategy

In medicinal chemistry, the 1,3-dioxolane moiety serves as a "mask" for the ketone. This allows chemists to manipulate the ester group (e.g., reduction to an alcohol or conversion to an amide) without reducing the ketone.

-

Scenario: Synthesis of pyrrolidone-based APIs.

-

Workflow:

-

Protect Ethyl Levulinate

Dioxolane Ketal. -

React Ester with Amine

Amide. -

Deprotect Dioxolane

Ketone. -

Cyclize (reductive amination).

-

B. Green Solvent Potential

As a derivative of Levulinic Acid (a top 12 DOE platform chemical), this molecule acts as a sustainable alternative to petroleum-based solvents like NMP or DMF. Its ketal structure provides high stability compared to simple esters, making it suitable for high-temperature coupling reactions (e.g., Suzuki-Miyaura).

Diagram 2: Chemoselective Reduction Workflow

This workflow demonstrates how the ketal protects the ketone during a hydride reduction of the ester.

Caption: Chemoselective reduction of the ester moiety using the dioxolane ring as a ketone shield.

References

-

NIST Chemistry WebBook. 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (CAS 941-43-5).[2] National Institute of Standards and Technology.[3] Available at: [Link]

-

Royal Society of Chemistry. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid. RSC Advances. Available at: [Link]

-

PubChem. Compound Summary: Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate.[4][2] National Library of Medicine. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. ethyl levurinate propylene glycol acetal, 941-43-5 [thegoodscentscompany.com]

- 3. 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 4. 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester | C10H18O4 | CID 568076 - PubChem [pubchem.ncbi.nlm.nih.gov]

What is Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate?

Technical Whitepaper: Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate Subtitle: A Versatile Bio-Based Building Block and Protected Synthon for Pharmaceutical Synthesis

Executive Summary

Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (CAS 941-43-5) represents a critical intersection between green chemistry and precision organic synthesis. As the ethylene glycol ketal of ethyl levulinate, this molecule serves a dual purpose: it is a robust, bio-derived solvent with an excellent safety profile, and more importantly for drug development, it acts as a protected synthon . By masking the reactive ketone of levulinic acid, it allows researchers to perform chemo-selective transformations on the ester functionality—such as reductions or Grignard additions—that would otherwise be incompatible with an unprotected carbonyl. This guide outlines the chemical identity, synthesis protocols, and strategic utility of this compound in modern pharmaceutical workflows.

Chemical Identity & Structural Analysis

Accurate identification is paramount, as this compound is frequently confused with structurally similar flavor ingredients.

-

IUPAC Name: Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate[1][2]

-

Common Names: Ethyl levulinate ethylene glycol ketal; Levulinic acid ethyl ester ethylene ketal.

-

CAS Number: 941-43-5[1]

-

Molecular Formula: C

H -

Molecular Weight: 188.22 g/mol

Critical Distinction: The "Fructone" Trap

It is vital to distinguish this molecule from Fructone (Apple Ketal), which is often cited in similar contexts.

-

Target Molecule (CAS 941-43-5): Derived from Ethyl Levulinate (

-keto ester). Used primarily as a chemical intermediate and solvent. -

Fructone (CAS 6413-10-1): Derived from Ethyl Acetoacetate (

-keto ester). Used primarily in fragrance for its apple/strawberry notes.[3]

Table 1: Physicochemical Profile

| Property | Value | Notes |

|---|---|---|

| Boiling Point | ~265 °C (Predicted) | High boiling point makes it a stable solvent. |

| Density | ~1.08 g/cm³ | Slightly denser than water. |

| Solubility | Soluble in alcohols, ethers, chloroform. | Limited solubility in water; excellent lipophilicity. |

| Stability | Stable under basic/neutral conditions. | Labile in aqueous acid (deprotection trigger). |

Synthesis Strategy

The industrial and laboratory synthesis of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate relies on the acid-catalyzed protection of ethyl levulinate. The reaction is an equilibrium process requiring continuous water removal to drive conversion.

Reaction Mechanism

The carbonyl oxygen at the C4 position of ethyl levulinate is protonated, facilitating nucleophilic attack by ethylene glycol. Subsequent dehydration cyclizes the intermediate into the 1,3-dioxolane ring.

Figure 1: Acid-catalyzed ketalization pathway showing the conversion of ethyl levulinate to the target ketal.

Synthetic Utility in Drug Development

For medicinal chemists, this molecule is a "masked" form of levulinate. The dioxolane ring protects the ketone from nucleophiles and reducing agents, enabling modifications exclusively at the ester site.

Strategic Workflow: The Protection-Deprotection Cycle

-

Protection: Convert Ethyl Levulinate to the Ketal (CAS 941-43-5).

-

Functionalization:

-

Reduction: Lithium Aluminum Hydride (LiAlH

) reduction yields 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol . This alcohol is a precursor for halide linkers. -

Grignard Addition: Reaction with R-MgX yields tertiary alcohols containing the protected ketone.

-

Amidation: Direct aminolysis of the ester to form amides.

-

-

Deprotection: Treatment with aqueous acid (e.g., HCl, PPTS) restores the ketone, yielding 1,4-functionalized ketones.

Figure 2: Divergent synthesis map demonstrating the utility of the ketal as a protected synthon for accessing diverse functional scaffolds.[4]

Experimental Protocols

The following protocols are standardized for laboratory-scale synthesis (10–50g scale).

Protocol A: Synthesis of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

-

Reagents: Ethyl levulinate (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.01 eq), Cyclohexane or Toluene (Solvent).

-

Setup: Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Procedure:

-

Charge flask with Ethyl levulinate, Ethylene glycol, and solvent (approx. 5 mL per gram of substrate).

-

Add pTSA catalyst.

-

Heat to reflux. Monitor water collection in the Dean-Stark trap.

-

Continue reflux until water evolution ceases (typically 3–6 hours).

-

Cool to room temperature. Wash the organic layer with saturated NaHCO

(to neutralize acid) and then brine. -

Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: Vacuum distillation is recommended for high purity (>98%), though the crude is often sufficient for subsequent steps.

-

Protocol B: Reduction to 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol

-

Reagents: Ketal ester (1.0 eq), LiAlH

(0.75 eq), dry THF. -

Procedure:

-

Suspend LiAlH

in dry THF at 0°C under inert atmosphere (N -

Add Ketal ester dropwise to control exotherm.

-

Stir at room temperature for 2 hours.

-

Quench: Carefully add water, 15% NaOH, then water (Fieser method) to precipitate aluminum salts.

-

Filter and concentrate to yield the alcohol.

-

Safety & Green Chemistry Profile

As a derivative of levulinic acid (a top DOE biomass platform chemical), this molecule supports "Green Pharma" initiatives.

-

Toxicity: Low acute toxicity. Unlike many acetals, it does not release formaldehyde upon hydrolysis (releases ethylene glycol).

-

Solvent Use: Recently identified as a high-performance bio-solvent for degreasing and resin cleaning, offering a safer alternative to NMP or DCM in specific cleaning applications.

-

Handling: Standard PPE (gloves, goggles) is required. Store in a cool, dry place away from strong acids to prevent premature deprotection.

References

-

Chemical Identity & Properties

-

Synthesis & Catalysis

-

Bio-Based Solvent Applications

-

BookChem. (2026).[7] Ethyl Levulinate Propylene Glycol Ketal: The Future of Industrial Cleaning. (Note: Discusses the propylene glycol analog, applicable to the ethylene glycol variant).

-

-

Distinction from Fructone

-

The Good Scents Company. (2024).[5] Data for Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate vs. Fructone.

-

Sources

- 1. ethyl levurinate propylene glycol acetal, 941-43-5 [thegoodscentscompany.com]

- 2. ethyl levulinate ethylene glycol ketal, 57197-36-1 [thegoodscentscompany.com]

- 3. pellwall.com [pellwall.com]

- 4. researchgate.net [researchgate.net]

- 5. EP3290500A1 - Detergent composition and care composition containing polyoxyalkylene carboxylate - Google Patents [patents.google.com]

- 6. dokumen.pub [dokumen.pub]

- 7. book-chem.com [book-chem.com]

Technical Monograph: Ethyl 2-methyl-1,3-dioxolane-2-propanoate (CAS 941-43-5)

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals, focusing on the chemical identity, synthesis, and strategic utility of CAS 941-43-5.

Biomass-Derived Scaffolds in Medicinal Chemistry

Executive Summary

Ethyl 2-methyl-1,3-dioxolane-2-propanoate (CAS 941-43-5) acts as a critical "masked" intermediate in organic synthesis. Chemically, it is the ethylene ketal of ethyl levulinate. Its significance in drug development lies in its ability to serve as a robust, biomass-derived building block where the ketone functionality is protected, allowing for chemoselective transformations at the ester site. This guide details its structural properties, validated synthesis protocols, and application strategies in API (Active Pharmaceutical Ingredient) scaffold generation.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers

| Parameter | Detail |

| CAS Registry Number | 941-43-5 |

| IUPAC Name | Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |

| Common Synonyms | Ethyl levulinate ethylene ketal; 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester |

| Molecular Formula | C |

| Molecular Weight | 188.22 g/mol |

| SMILES | CCOC(=O)CCC1(C)OCCO1 |

| InChI Key | PLUNGZQWVYCJBJ-UHFFFAOYSA-N |

Physicochemical Profile[2][3][4][5]

-

Appearance: Clear, colorless to pale yellow liquid.

-

Boiling Point: 106–107 °C at 13 Torr (approx. 235 °C at 760 Torr).

-

Density: 1.046 g/cm³ (predicted).

-

Solubility: Soluble in organic solvents (ethanol, ethyl acetate, toluene, chloroform); limited solubility in water.

-

Odor: Characteristic fruity, ester-like odor.[1]

Structural Visualization

The following diagram illustrates the core connectivity, highlighting the dioxolane protective group which shields the ketone, and the reactive ethyl ester tail.

Synthesis & Production Protocol

Context: The synthesis of CAS 941-43-5 is a classic acid-catalyzed ketalization. The primary challenge is the equilibrium nature of the reaction; water removal is critical to drive the reaction to completion.[2]

Reaction Mechanism

The reaction involves the condensation of ethyl levulinate (biomass-derived) with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

Standard Operating Procedure (SOP)

Scale: Laboratory Preparation (100 g scale)

Reagents:

-

Ethyl Levulinate (1.0 eq)

-

Ethylene Glycol (1.2 - 1.5 eq)

-

p-Toluenesulfonic acid (pTSA) (0.01 - 0.05 eq)

-

Solvent: Toluene or Benzene (for azeotropic water removal)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add Ethyl Levulinate (144 g, 1.0 mol), Ethylene Glycol (93 g, 1.5 mol), pTSA (1.9 g, 10 mmol), and Toluene (200 mL) to the flask.

-

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: The theoretical water yield is 18 mL. Continue reflux until water evolution ceases (typically 3–5 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the catalyst.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.[3]

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove toluene.

-

Distillation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 106–107 °C (13 Torr).

-

Yield: Expect 85–95% yield of a colorless liquid.

Spectroscopic Characterization

To validate the identity of the synthesized compound, compare analytical data against these expected values.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.12 (q, J=7.1 Hz, 2H): -OCH₂ CH₃ (Ester methylene)

-

δ 3.94 (s, 4H): -OCH₂CH₂ O- (Dioxolane ring protons)

-

δ 2.35 (t, J=7.5 Hz, 2H): -CH₂-CH₂ -COOEt (α-methylene to ester)

-

δ 1.98 (t, J=7.5 Hz, 2H): Ring-CH₂ -CH₂- (β-methylene to ester)

-

δ 1.32 (s, 3H): Ring-CH₃ (Methyl group on ketal carbon)

-

δ 1.25 (t, J=7.1 Hz, 3H): -OCH₂CH₃ (Ester methyl)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 173.5: Carbonyl (Ester)

-

δ 109.8: Quaternary Ketal Carbon (C-2 of dioxolane)

-

δ 64.7: Dioxolane -OCH₂- carbons

-

δ 60.3: Ester -OCH₂-

-

δ 33.8: -CH₂- alpha to ketal

-

δ 29.0: -CH₂- alpha to ester

-

δ 23.9: Methyl on ketal

-

δ 14.2: Methyl on ester[4]

-

Applications in Drug Development

CAS 941-43-5 is not merely a solvent or fragrance; it is a strategic scaffold for synthesizing complex pharmaceutical intermediates.[5]

Chemoselectivity Strategy

In drug synthesis, molecules often contain multiple reactive centers. Ethyl levulinate contains both a ketone and an ester.[5] Direct reduction would typically affect the ketone first or both simultaneously. By locking the ketone as a dioxolane (CAS 941-43-5), researchers can selectively manipulate the ester group.

Workflow Example:

-

Grignard Addition: React CAS 941-43-5 with 2 equivalents of a Grignard reagent (R-MgBr) to form a tertiary alcohol.

-

Deprotection: Treat with mild aqueous acid to remove the dioxolane, revealing the original ketone.

-

Result: A molecule with a tertiary alcohol and a ketone, a structural motif found in various terpenes and polyketide natural products.

Biomass-to-Pharma Pipeline

As the pharmaceutical industry shifts towards Green Chemistry, CAS 941-43-5 represents a "Platform Molecule Derivative."

-

Source: Levulinic acid (from cellulose/starch).

-

Utility: Precursor for pyrrolidones (via reductive amination after deprotection) and chiral building blocks.

Safety & Handling (MSDS Summary)

While CAS 941-43-5 is generally considered low-hazard compared to many reagents, standard laboratory safety is mandatory.

-

GHS Classification: Not formally classified as a dangerous substance by ECHA, but should be treated as a potential irritant.

-

Handling:

-

Eyes/Skin: Wear safety glasses and nitrile gloves. May cause mild irritation upon prolonged contact.

-

Inhalation: Use in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place. The ketal is stable to base but sensitive to aqueous acids (risk of hydrolysis).

-

-

Fire Safety: Combustible liquid. Use CO₂, dry chemical, or foam for extinction.

References

-

National Institute of Standards and Technology (NIST). 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (CAS 941-43-5). NIST Chemistry WebBook. Link

-

PrepChem. Synthesis of Ethyl levulinate ethylene ketal.Link

-

National Institutes of Health (NIH) - PubChem. Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate.Link

-

Sivasubramaniam, D. et al. (2012). Production of Ethyl Levulinate via Esterification Reaction.[1][6] Malaysian Journal of Analytical Sciences. Link

-

Di Gioia, M. L. et al. (2021).[1] Sustainable Ketalization of Glycerol with Ethyl Levulinate. Molecules (MDPI). Link

Sources

Physical and chemical properties of Ethyl levulinate ethylene ketal

This technical guide provides a comprehensive analysis of Ethyl Levulinate Ethylene Ketal (CAS 941-43-5), a bio-based derivative critical to green chemistry, fragrance formulation, and advanced organic synthesis.

Advanced Characterization, Synthesis, and Stability Kinetics

Executive Summary

Ethyl levulinate ethylene ketal (Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate) represents a strategic functionalization of levulinic acid, a top-12 biomass platform chemical. Unlike its structural analog Fructone (Ethyl acetoacetate ethylene ketal, CAS 6413-10-1), which is ubiquitous in perfumery for its apple notes, the levulinate ketal is primarily valued for its role as a robust bio-fuel oxygenate and a protected synthetic intermediate .

This guide distinguishes the physicochemical behavior of the levulinate ketal from its precursors, detailing its synthesis via azeotropic distillation and its hydrolytic stability profile—a critical factor for drug development professionals utilizing ketals as protecting groups.

Molecular Identity & Structural Analysis

The compound features a 1,3-dioxolane ring fused to an ethyl propanoate chain. This "ketalization" locks the reactive ketone of ethyl levulinate, rendering the molecule stable against nucleophilic attack and basic hydrolysis, while retaining acid sensitivity.

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |

| Common Synonyms | Ethyl levulinate ethylene ketal; Ethyl 4,4-(ethylenedioxy)pentanoate |

| CAS Registry Number | 941-43-5 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| SMILES | CCOC(=O)CCC1(C)OCCO1 |

| InChI Key | PLUNGZQWVYCJBJ-UHFFFAOYSA-N |

Physicochemical Properties

The ketalization significantly alters the physical profile of the parent ethyl levulinate, increasing lipophilicity (LogP) and thermal stability.

| Property | Value | Context/Notes |

| Boiling Point | 115–117 °C | @ 20 Torr (Vacuum distillation recommended) |

| Predicted BP | ~255 °C | @ 760 mmHg (Atmospheric) |

| Density | 1.046 g/cm³ | @ 25 °C (Heavier than water) |

| Refractive Index | 1.430–1.435 | @ 20 °C |

| LogP (Octanol/Water) | ~0.60 | More lipophilic than Ethyl Levulinate (LogP ~0.[1][2]29) |

| Solubility | High | Ethanol, Cyclohexane, Chloroform |

| Water Solubility | Low | Immiscible; forms separate phase |

| Appearance | Colorless Liquid | Clear, faint fruity/ester odor |

Synthesis & Reaction Engineering

Mechanism: Acid-Catalyzed Dehydrative Ketalization

The synthesis is a reversible equilibrium reaction requiring the continuous removal of water to drive conversion (Le Chatelier's principle). The use of Cyclohexane as an entrainer is preferred over Benzene or Toluene due to its lower toxicity and favorable azeotropic properties with water.

Catalyst Selection:

-

p-Toluenesulfonic Acid (pTSA): Standard homogeneous catalyst (high efficiency, requires neutralization).

-

Cellulose Sulfuric Acid (CSA): Heterogeneous, recyclable bio-catalyst (Green Chemistry compliant).

Experimental Protocol (Dean-Stark Method)

Objective: Synthesis of Ethyl Levulinate Ethylene Ketal (100 mmol scale).

-

Reagents:

-

Ethyl Levulinate: 14.4 g (100 mmol)

-

Ethylene Glycol: 9.3 g (150 mmol, 1.5 eq)

-

Cyclohexane: 150 mL (Solvent/Entrainer)

-

pTSA Monohydrate: 0.19 g (1 mmol, 1 mol%)

-

-

Setup:

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Attach a Dean-Stark trap filled with cyclohexane and a reflux condenser.

-

-

Reaction:

-

Reflux the mixture at ~85–90 °C (oil bath temperature).

-

Monitor water collection in the trap. Reaction is complete when water evolution ceases (~3–5 hours).

-

-

Work-up:

-

Cool to room temperature.

-

Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst.

-

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous Na₂SO₄ and filter.

-

-

Purification:

-

Remove solvent via rotary evaporation.

-

Purify residue by vacuum distillation (bp 115–117 °C @ 20 Torr).

-

Yield: Expect 90–95% (Clear liquid).

-

Synthesis Workflow Visualization

Figure 1: Acid-catalyzed ketalization pathway utilizing azeotropic water removal.

Chemical Stability & Reactivity

Hydrolytic Stability Profile

One of the most critical properties for drug development is the orthogonal stability of the ketal group.

-

Acidic Conditions (pH < 4): Labile. The ketal hydrolyzes back to the parent ketone and diol. The rate is first-order with respect to hydronium ion concentration.

-

Basic Conditions (pH > 9): Highly Stable. The ether linkages are resistant to hydroxide attack, allowing for saponification of the ester group (distal to the ketal) without affecting the protecting group.

-

Neutral Conditions: Stable indefinitely at room temperature.

Hydrolysis Mechanism

The hydrolysis proceeds via an oxocarbenium ion intermediate, which is the rate-determining step.

Figure 2: Mechanism of acid-catalyzed hydrolysis restoring the ketone functionality.

Applications in Research & Industry

Drug Development (Protecting Group Strategy)

In multi-step organic synthesis, the ketone group of ethyl levulinate is often protected as the ethylene ketal to allow modifications elsewhere in the molecule (e.g., reduction of the ester to an alcohol using LiAlH₄).

-

Advantage: The ketal survives basic reduction conditions where the unprotected ketone would be reduced to a secondary alcohol.

Bio-Fuel Additives

Ethyl levulinate ethylene ketal serves as a high-performance oxygenate additive for diesel formulations.

-

Flash Point: >81 °C (Safer handling than ethanol).

-

Energy Density: Higher than parent esters due to increased carbon count.

-

Soot Reduction: The oxygen content assists in cleaner combustion, reducing particulate emissions.

Fragrance Chemistry

While less potent than "Fructone" (the acetoacetate analog), the levulinate ketal contributes subtle fruity, green, and waxy notes. It is used as a fixative or blender in "green" type fragrances where high volatility is undesirable.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 221634: Ethyl levulinate propylene glycol ketal (Analog Reference). Retrieved from .

-

Chemical Book. Ethyl Levulinate (Precursor) Physical Properties and Synthesis. Retrieved from .

-

Royal Society of Chemistry (RSC). Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid. Green Chemistry, 2025.[3] Retrieved from .

-

Cymit Quimica. Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (CAS 941-43-5) Product Specifications.[4][5] Retrieved from .

-

The Good Scents Company. Ethyl Levulinate Ethylene Glycol Ketal Properties and Fragrance Profile. Retrieved from .

Sources

- 1. Ethyl acetoacetate ethylene acetal (CAS 6413-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethyl acetoacetate ethyleneglycol ketal | C8H14O4 | CID 80865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Ethyl 3-(2-methyl-[1,3]dioxolan-2-yl)propanoate [cymitquimica.com]

Discovery and history of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

The following technical guide details the history, synthesis, and application profile of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (Commonly known as Ethyl Levulinate Ethylene Ketal ).

CAS Registry Number: 941-43-5 Synonyms: Ethyl 4,4-(ethylenedioxy)pentanoate; Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate.

Part 1: Executive Summary & Historical Trajectory

The Identity

This molecule is the ethylene glycol ketal derivative of Ethyl Levulinate .[1] While often confused with "Fructone" (the acetoacetate derivative), this compound possesses an additional carbon in the backbone chain (propanoate vs. acetate). It represents a critical junction in Green Chemistry , bridging the gap between biomass-derived platform chemicals (Levulinic Acid) and high-value applications in fragrances, fuel oxygenates, and bio-solvents.

Historical Genesis: From Waste to Value

The history of this molecule is inextricably linked to the history of Levulinic Acid (LA) .

-

The "Sugar Waste" Era (1870s–1940s): Levulinic acid was first identified as a degradation product of cellulose and starch. For decades, it was a laboratory curiosity with limited industrial utility.

-

The Protection Chemistry Era (1950s–1980s): As organic synthesis grew more complex, chemists required robust protecting groups for ketones. The conversion of ethyl levulinate to its ethylene ketal (CAS 941-43-5) became a standard textbook method for protecting the ketone moiety while allowing reactions at the ester group.

-

The Biorefinery Renaissance (2000s–Present): The US Department of Energy identified Levulinic Acid as one of the "Top 12" biomass building blocks. This sparked a "rediscovery" of its derivatives. 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester emerged as a leading candidate for bio-diesel additives due to its high oxygen content and stability, moving it from gram-scale lab synthesis to ton-scale industrial feasibility studies.

Part 2: Chemical & Physical Profile[2][3][4][5]

Structural Specifications

The molecule features a five-membered dioxolane ring fused to a propanoate ester chain. This structure imparts significant hydrolytic stability compared to open-chain acetals.

| Property | Value |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 941-43-5 |

| Boiling Point | 106–108 °C (at 12 mmHg) |

| Density | ~1.06 g/mL (at 25 °C) |

| Refractive Index | 1.435–1.439 |

| Appearance | Colorless to pale yellow liquid |

| Olfactory Profile | Fruity, apple-like, waxy, with herbal nuances |

Part 3: Synthesis & Mechanism

The Reaction Logic

The synthesis is a classic nucleophilic addition under acid catalysis. Ethylene glycol (nucleophile) attacks the electrophilic carbonyl carbon of ethyl levulinate. The reaction is reversible and equilibrium-limited; therefore, water removal is the critical control point (Le Chatelier's principle).

Reaction Mechanism Diagram

The following diagram illustrates the pathway from the parent keto-ester to the cyclic ketal.

Figure 1: Acid-catalyzed ketalization mechanism showing the progression from reactants to the stable dioxolane ring.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-methyl-1,3-dioxolane-2-propionate (100g scale).

Reagents:

-

Ethyl Levulinate (1.0 eq)

-

Ethylene Glycol (1.2 eq) - Excess drives equilibrium

-

p-Toluenesulfonic Acid (pTSA) (0.01 eq) - Catalyst

-

Cyclohexane or Toluene - Entrainer for azeotropic distillation

Step-by-Step Methodology:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add Ethyl Levulinate (144 g, 1.0 mol), Ethylene Glycol (74.5 g, 1.2 mol), and pTSA (1.7 g) to the flask.

-

Solvent: Add 150 mL of Cyclohexane. (Note: Cyclohexane is preferred over benzene/toluene for green chemistry compliance, though toluene boils higher and reacts faster).

-

Reflux: Heat the mixture to reflux (~81°C for cyclohexane azeotrope). Monitor the Dean-Stark trap. Water will separate into the lower phase.

-

Completion: Continue reflux until water generation ceases (theoretical yield of water is ~18 mL).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Remove the solvent via rotary evaporation. Purify the residue by vacuum distillation (bp 106-108°C @ 12 mmHg).

Part 4: Applications & Biorefinery Context[8]

The "Green Diesel" Application

Research has identified this ketal as a superior fuel oxygenate. Unlike ethanol, which absorbs water, the ketal is hydrophobic and reduces particulate emissions in diesel engines.

-

Flash Point: >100°C (Safe for transport).

-

Energy Density: Higher than raw levulinate esters.

Fragrance & Flavor

While less famous than "Fructone" (Apple Ketal), the levulinate ketal provides a deeper, waxier fruit note used in:

-

Functional Perfumery: Soaps and detergents where stability at high pH is required.

-

Flavoring: Artificial fruit complexes (apple, pineapple).

Biorefinery Workflow Diagram

How this molecule fits into the modern bio-economy.

Figure 2: The value chain transforming raw biomass into the target ketal and its downstream industrial uses.[2]

References

-

NIST Chemistry WebBook. 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (CAS 941-43-5). National Institute of Standards and Technology.[3]

-

PubChem. Compound Summary: Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate.[3] National Library of Medicine.

-

The Good Scents Company. Ethyl levulinate ethylene ketal: Flavor and Fragrance Information.

-

Royal Society of Chemistry. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid. (Green Chemistry context).

-

PrepChem. Standard laboratory synthesis of ketals using Dean-Stark apparatus.

Sources

- 1. Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid as a heterogeneous catalyst: a closed-loop biorefinery approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00610D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

Key characteristics of Ethyl 2-methyl-1,3-dioxolane-2-propanoate

Strategic Utilization in Pharmaceutical Synthesis and Green Chemistry

Executive Summary & Chemical Identity[1][2][3][4]

Ethyl 2-methyl-1,3-dioxolane-2-propanoate (CAS 941-43-5) is frequently miscategorized solely as a fragrance ingredient (often confused with its lower homologue, "Fructone" or Apple Ketal). In the context of drug development and advanced organic synthesis, this molecule represents a pivotal protected intermediate .

It is chemically defined as the ethylene glycol ketal of ethyl levulinate . Its primary value to the pharmaceutical researcher lies in its bifunctionality: it possesses a stable dioxolane ring (masking a ketone) and a reactive ester group. This orthogonality allows for selective transformations at the ester terminus—such as reduction to aldehydes/alcohols or conversion to amides—without compromising the ketone, which can be regenerated later under specific acidic conditions.

Physicochemical Profile[1][2][3][4][5]

| Property | Value | Technical Note |

| CAS Number | 941-43-5 | Distinct from Fructone (CAS 6413-10-1) |

| Molecular Formula | C₁₀H₁₈O₅ | |

| Molecular Weight | 218.25 g/mol | |

| Boiling Point | 106-107 °C (13 Torr) | High boiling point requires vacuum distillation for purification |

| LogP | ~1.12 | Moderate lipophilicity; amenable to RP-HPLC |

| Solubility | Chloroform, Ethyl Acetate, Ethanol | Limited water solubility enhances organic extraction efficiency |

| Appearance | Clear, colorless oil |

Synthesis & Production Protocols

The synthesis of Ethyl 2-methyl-1,3-dioxolane-2-propanoate is a classic example of thermodynamic control . The reaction relies on the acid-catalyzed protection of ethyl levulinate with ethylene glycol.

The "Dean-Stark" Equilibrium Shift

Because ketalization is reversible and generates water as a byproduct, the removal of water is the rate-determining factor for high yield.

Protocol 1: Standard Batch Synthesis (High Purity)

-

Reagent Loading:

-

Charge a round-bottom flask with Ethyl Levulinate (1.0 equiv).

-

Add Ethylene Glycol (1.2 – 1.5 equiv). Excess glycol drives the equilibrium forward.

-

Add Solvent: Toluene or Cyclohexane (approx. 5-10 mL per gram of substrate). Toluene is preferred for its azeotropic properties with water.

-

Catalyst: Add p-Toluenesulfonic acid (pTSA) monohydrate (0.01 – 0.05 equiv).

-

-

Reaction Phase:

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat to reflux. Monitor the collection of water in the trap.

-

Endpoint: Reaction is complete when water evolution ceases (typically 3–6 hours) and TLC/GC indicates disappearance of the starting ketone.

-

-

Workup (Critical for Stability):

-

Cool the mixture to room temperature.

-

Neutralization: Wash the organic layer immediately with saturated aqueous NaHCO₃. Why? Acid traces during distillation will catalyze the reverse reaction (deprotection), destroying the product.

-

Wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification:

-

Concentrate under reduced pressure.[2]

-

Perform fractional vacuum distillation. Collect the fraction boiling at ~106°C (13 Torr).

-

Diagram 1: Synthesis & Mechanism

The following diagram illustrates the acid-catalyzed mechanism and the critical water-removal step.

Caption: Acid-catalyzed ketalization pathway requiring continuous water removal to drive equilibrium toward the dioxolane product.

Strategic Utility in Drug Development

The core value of this molecule is its role as a masked synthon . In multi-step synthesis, the ketone functionality of levulinic acid is highly reactive toward nucleophiles (Grignards, hydrides). By locking it as a dioxolane, the molecule becomes orthogonal.

Orthogonal Reactivity Profile

-

Base Stability: The dioxolane ring is stable to basic hydrolysis. This allows researchers to saponify the ester (EtO-C=O) to the free acid (HO-C=O) using LiOH or NaOH without touching the ketone mask.

-

Reduction Compatibility: The ester can be reduced to an alcohol (using LiAlH₄) or an aldehyde (using DIBAL-H at -78°C). The dioxolane ring remains intact, preventing the reduction of the ketone.

-

Acid Lability (The "Switch"): Once the ester-side modifications are complete, the ketone is regenerated by treating the molecule with aqueous acid (e.g., HCl in Acetone or PPTS in wet methanol).

Diagram 2: Orthogonal Protection Strategy

This workflow demonstrates how to manipulate the ester while preserving the ketone.

Caption: Orthogonal workflow showing stability of the dioxolane moiety during ester transformation (reduction/hydrolysis) followed by acid deprotection.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased material, the following spectroscopic signals are diagnostic.

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz):

-

δ 1.30 ppm (s, 3H): The methyl group attached directly to the dioxolane ring. Crucial: If this is a doublet, you have the wrong isomer or ring opening. It must be a singlet.

-

δ 3.90 – 4.00 ppm (m, 4H): The ethylene backbone of the dioxolane ring (-O-CH₂-CH₂-O-). This is the "fingerprint" of the protection.

-

δ 1.25 (t) & 4.12 (q): Typical ethyl ester signals.

-

Absence of δ 2.19: The disappearance of the alpha-keto methyl singlet of the starting ethyl levulinate confirms full protection.

2. Infrared Spectroscopy (FT-IR):

-

1735 cm⁻¹: Strong Ester C=O stretch.

-

1050–1200 cm⁻¹: Strong C-O-C stretching bands characteristic of the dioxolane ring.

-

Absence of ~1715 cm⁻¹: Lack of Ketone C=O stretch. If this peak exists, the reaction is incomplete.

Pharmaceutical Applications & Green Chemistry[8]

Biomass Valorization

Ethyl levulinate is derived from lignocellulosic biomass. Converting it to the ethylene ketal (CAS 941-43-5) is a key step in producing "green" pharmaceutical solvents and plasticizers. The ketal improves lipophilicity and lowers volatility compared to the parent keto-ester.

Chiral Building Blocks

While CAS 941-43-5 is achiral (using ethylene glycol), substituting the glycol with (R,R)-hydrobenzoin or (R,R)-2,3-butanediol creates a chiral ketal. This induces diastereoselectivity in subsequent reactions at the ester chain, a technique used in the asymmetric synthesis of polyketide antibiotics.

References

-

National Center for Biotechnology Information (NCBI). Ethyl 2-methyl-1,3-dioxolane-2-propionate (Code C81585). NCI Thesaurus. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

-

SIELC Technologies. Separation of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester on Newcrom R1 HPLC column. Application Note. Available at: [Link]

-

PubChem. Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (Compound Summary). U.S. National Library of Medicine. Available at: [Link]

-

ResearchGate. Acetalization of ethyl levulinate with ethylene glycol to form cyclic ketal. (Contextual synthesis data). Available at: [Link]

Sources

- 1. Ethyl glycerin acetal levulinate | C10H18O5 | CID 249203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. ethyl 2-methyl-1,3-dioxolane-2-propionate | 941-43-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

Technical Whitepaper: The 1,3-Dioxolane Functional Group

Strategic Utility in Organic Synthesis, Polymer Chemistry, and Drug Design

Part 1: Executive Summary

The 1,3-dioxolane moiety is a five-membered heterocyclic acetal defined by two oxygen atoms at the 1 and 3 positions. While classically categorized as a carbonyl protecting group, its utility extends far beyond simple masking. In modern drug development, the 1,3-dioxolane ring serves as a critical bioisostere, modulating lipophilicity and metabolic stability. In polymer science, it is the monomeric unit for poly(1,3-dioxolane), a semi-crystalline polymer with unique degradation profiles.

This guide moves beyond textbook definitions to provide a mechanistic and operational framework for utilizing 1,3-dioxolane in high-stakes research environments. We will explore its electronic architecture, the thermodynamics of its formation, and its dual role as a stable shield in basic media and a reactive substrate in cationic polymerization.

Part 2: Structural & Electronic Architecture

The 1,3-dioxolane ring adopts a non-planar "envelope" conformation to minimize torsional strain and diaxial interactions. This geometry is critical when considering the stereoelectronics of nucleophilic attack or hydrolysis.

Physical Properties & Solvent Capabilities

As a solvent, 1,3-dioxolane acts as a powerful polar aprotic medium.[1] Its ability to solvate both cationic species and organic substrates makes it a viable alternative to THF or DCM in specific organometallic transformations.

| Property | Value | Implication for Synthesis |

| Boiling Point | 75°C | Ideal for refluxing without thermal degradation of sensitive APIs. |

| Dipole Moment | ~1.19 D | Sufficient polarity to solubilize salts; compatible with Lewis Acid catalysis. |

| Water Solubility | Miscible | Requires rigorous drying (molecular sieves/distillation) for anhydrous reactions. |

| Flash Point | 2°C | High flammability; requires inert atmosphere (N₂/Ar) during handling. |

Part 3: Synthetic Engineering & Mechanism

The Thermodynamics of Formation

The formation of 1,3-dioxolane from a carbonyl (aldehyde/ketone) and 1,2-ethanediol is an equilibrium process governed by entropy. While the enthalpy change is often negligible, the reaction is entropically disfavored (2 molecules

Operational Imperative: To drive the reaction to completion, one must exploit Le Chatelier’s principle by removing water.

-

Azeotropic Distillation: Use a Dean-Stark apparatus with Toluene or Benzene.

-

Chemical Desiccants: Triethyl orthoformate can be used as a water scavenger in situ, driving the equilibrium via irreversible hydrolysis of the orthoester.

Mechanistic Pathway: Acid-Catalyzed Acetalization

The reaction proceeds through a hemiacetal intermediate, followed by the formation of a resonance-stabilized oxocarbenium ion.

Figure 1: Step-wise mechanistic flow of acid-catalyzed 1,3-dioxolane formation. Note that water elimination to form the oxocarbenium ion is typically the thermodynamic hurdle.

Part 4: Reactivity Profile & Stability

Orthogonal Stability

The 1,3-dioxolane group is the gold standard for orthogonal protection . It is completely stable to:

-

Bases: Stable to LDA, NaH, KOtBu.

-

Nucleophiles: Resistant to Grignard reagents, organolithiums, and metal hydrides (LiAlH₄).

-

Redox: Stable to catalytic hydrogenation and mild oxidants.

The Achilles' Heel: It is extremely labile to aqueous acids. Hydrolysis restores the parent carbonyl and 1,2-diol. This property is exploited in "deprotection" steps or in the design of pH-sensitive prodrugs that release active payloads in the acidic environment of lysosomes or tumor microenvironments.

Polymerization: Cationic Ring-Opening (CROP)

1,3-Dioxolane is not just a static protecting group; it is a monomer. Under cationic conditions (e.g., triflic acid initiation), it undergoes Ring-Opening Polymerization (CROP) to form poly(1,3-dioxolane).

Mechanism: The "Active Chain End" (ACE) mechanism dominates, where the propagating species is an oxonium ion.

Figure 2: Cationic Ring-Opening Polymerization pathway. The reaction is driven by the relief of ring strain and is sensitive to the presence of nucleophilic impurities which can terminate the chain.

Part 5: Application in Drug Development[2]

Prodrug Design

The 1,3-dioxolane moiety allows for the masking of polar diols or carbonyls to increase membrane permeability. Once in the plasma (pH 7.4), the group remains stable, but upon cellular uptake into acidic compartments (pH < 5.0), hydrolysis occurs, releasing the active drug.

Bioisosterism

In medicinal chemistry, replacing a phenyl ring or a cyclic ether with a 1,3-dioxolane can improve solubility due to the two oxygen atoms acting as hydrogen bond acceptors.

-

Example: Neosporol and related antifungal agents utilize the dioxolane ring to maintain specific spatial geometries while modulating polarity.

Part 6: Experimental Protocols

Protocol A: Standard Protection of a Ketone

Use this protocol for robust substrates stable to heat.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents: Add the ketone (10 mmol), ethylene glycol (15-20 mmol, 1.5-2.0 equiv), and p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%) to Toluene (50 mL).

-

Reaction: Heat to reflux. Monitor water collection in the Dean-Stark trap.

-

Scientist's Note: If water evolution stops but conversion is incomplete, cool the mixture, drain the trap, and add fresh toluene to push the equilibrium further.

-

-

Workup: Cool to RT. Quench with saturated aqueous NaHCO₃ (to neutralize p-TsOH). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Distillation or Flash Chromatography (usually Hexanes/EtOAc).

Protocol B: Mild Deprotection (Transacetalization)

Use this for acid-sensitive substrates where aqueous hydrolysis is too harsh.

-

Reagents: Dissolve the 1,3-dioxolane (1.0 equiv) in wet Acetone.

-

Catalyst: Add PPTS (Pyridinium p-toluenesulfonate, 10 mol%).

-

Mechanism: Acetone acts as the carbonyl acceptor, forming 2,2-dimethyl-1,3-dioxolane (acetone ketal) as the volatile byproduct, liberating the substrate ketone.

-

Conditions: Heat to reflux for 2-4 hours.

Part 7: References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for protection/deprotection protocols).

-

Gopinath, R., et al. (2002).[2] "Tetrabutylammonium Tribromide-Mediated Chemoselective Acetalization of Aldehydes." The Journal of Organic Chemistry. Link

-

Guns, S., et al. (2020). "Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane." Polymer Chemistry. Link

-

Ferraz, H. M. C., et al. (2011).[3] "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds." Molecules. Link

-

Inno Pharmchem. "The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation." Link

Sources

- 1. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester" molecular weight and formula

This technical guide is structured to provide a rigorous, application-focused analysis of 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (CAS: 941-43-5). It is designed for researchers requiring precise molecular data and actionable synthesis protocols.

A Versatile Levulinic Acid Derivative for Pharmaceutical & Synthetic Applications[1]

Executive Summary

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester (commonly referred to as Ethyl Levulinate Ethylene Ketal ) represents a critical class of bio-based protection groups. Derived from the acid-catalyzed condensation of ethyl levulinate and ethylene glycol, this molecule serves two primary functions in drug development and organic synthesis:

-

Carbonyl Protection: It masks the reactive ketone of levulinic acid, allowing chemoselective reactions on the ester moiety.

-

Solubilization: Its lipophilic dioxolane ring enhances the solubility of polar intermediates in non-polar organic solvents.

Unlike its structural analog "Fructone" (CAS 6413-10-1), which is a flavorant derived from acetoacetate, this compound is a direct downstream derivative of cellulosic biomass, making it a sustainable building block for active pharmaceutical ingredients (APIs).

Physicochemical Profile

The following data establishes the molecular identity required for analytical validation and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate | Preferred systematic name |

| CAS Registry Number | 941-43-5 | Distinct from Fructone (6413-10-1) |

| Molecular Formula | ||

| Molecular Weight | 188.22 g/mol | Monoisotopic Mass: 188.1049 |

| SMILES | CCOC(=O)CCC1(C)OCCO1 | Useful for cheminformatics integration |

| InChI Key | PLUNGZQWVYCJBJ-UHFFFAOYSA-N | Unique standard identifier |

| Boiling Point | ~252 °C (est.[1][2][3] at 760 mmHg) | Typically distilled under reduced pressure |

| Solubility | Soluble in Ethanol, Toluene, DCM | Immiscible with water (hydrophobic) |

Synthesis Protocol: Acid-Catalyzed Ketalization

Objective: Synthesize high-purity ethyl levulinate ethylene ketal via azeotropic dehydration.

Rationale: The formation of a ketal from a ketone is an equilibrium process (

Materials

-

Substrate: Ethyl Levulinate (1.0 eq)

-

Reagent: Ethylene Glycol (1.2 - 1.5 eq)

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Toluene or Cyclohexane (Entrainer for water)

Step-by-Step Workflow

-

Reaction Assembly:

-

Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Attach a Dean-Stark trap topped with a reflux condenser.

-

Charge the RBF with Ethyl Levulinate (e.g., 144 g, 1.0 mol), Ethylene Glycol (93 g, 1.5 mol), and Toluene (200 mL).

-

Add the acid catalyst (

-TSA, ~1.9 g).

-

-

Dehydration Phase (The Critical Step):

-

Heat the mixture to vigorous reflux (~110–115 °C oil bath).

-

Observation Point: Monitor the Dean-Stark trap. Water (denser phase) will separate from the toluene.

-

Continue reflux until water evolution ceases (typically 4–6 hours). Theoretical water yield: 18 mL per mole of substrate.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralization: Wash the organic layer with saturated

solution (2 x 50 mL) to quench the acid catalyst. Failure to neutralize will cause hydrolysis during distillation. -

Wash with brine (1 x 50 mL) and dry over anhydrous

. -

Filter and concentrate via rotary evaporation.

-

-

Isolation:

Mechanistic Pathway & Logic

The following diagram illustrates the transformation from Ethyl Levulinate to the target Ketal. The critical control point is the removal of water, which prevents the reversible hydrolysis back to the ketone.

Figure 1: Acid-catalyzed ketalization pathway. The process relies on the continuous removal of water to shift equilibrium toward the Product (Green).

Applications in Drug Development

The utility of CAS 941-43-5 extends beyond simple chemical storage.

A. Pro-Drug Design

The dioxolane ring is stable under basic and neutral conditions but hydrolyzes in acidic environments (pH < 4).

-

Mechanism: In the stomach or acidified tumor microenvironments, the ketal hydrolyzes to release Ethyl Levulinate (which metabolizes to Levulinic Acid) and Ethylene Glycol.

-

Usage: This property allows for pH-triggered release of ketone-functionalized drugs conjugated to this scaffold.

B. Green Solvent for API Synthesis

As a derivative of levulinic acid (a Department of Energy "Top 12" bio-based building block), this ketal serves as a sustainable replacement for petroleum-based polar aprotic solvents. It offers:

-

High boiling point (safety in high-temp reactions).

-

Good solvency for steroid intermediates and heterocycles.

References

-

SIELC Technologies. (2018). 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester HPLC Method. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester - WebBook. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate.[1][2][3][5] Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Ketalization of carbohydrate-derived levulinic esters using cellulose sulfuric acid. RSC Advances. Retrieved from [Link]

Sources

Solubility profile of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

Technical Whitepaper: Solubility & Stability Profiling of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (EMDP)

Executive Summary & Molecular Identity

Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (henceforth EMDP ) is a specialized bifunctional intermediate commonly utilized in the synthesis of bio-based pharmaceuticals and fragrance fixatives. It is chemically defined as the ethylene glycol ketal of ethyl levulinate.

Unlike its lower homolog "Fructone" (CAS 6413-10-1), EMDP possesses an extended propanoate chain, imparting distinct lipophilicity and hydrolytic stability profiles. This guide addresses a critical gap in public literature: the tension between EMDP’s solubility and its acid-labile ketal moiety.

Key Technical Specifications:

| Parameter | Detail |

|---|---|

| IUPAC Name | Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |

| CAS Registry | 941-43-5 |

| Molecular Formula | C

Thermodynamic Solubility Profile

The solubility of EMDP is governed by the competition between its polar dioxolane/ester heads and its short alkyl backbone. Based on calculated partition coefficients (LogP ~0.86) and structural analogy to ethyl levulinate, the following solubility matrix defines its behavior in standard laboratory solvents.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water (pH 7.0) | Low (~1.5 g/L) | Limited by lack of H-bond donors; thermodynamic barrier to cavity formation in water. |

| Polar Protic | Ethanol, Methanol | Miscible | Favorable dipole-dipole interactions; entropy-driven mixing. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | High dielectric constants stabilize the polar ester/ketal functionalities. |

| Non-Polar | Hexane, Heptane | Moderate/High | The ethyl and methyl groups provide sufficient Van der Waals surface area for solvation. |

| Chlorinated | Dichloromethane (DCM) | Miscible | "Like dissolves like"; excellent solvent for extraction from aqueous phases. |

Critical Insight: While EMDP is theoretically soluble in aqueous buffers, do not attempt to solubilize it in acidic media (pH < 5.0) for extended periods. The solubility limit is kinetically unstable due to hydrolysis (see Section 3).

The Stability-Solubility Paradox (Acid Hydrolysis)

The core challenge in handling EMDP is the 1,3-dioxolane ring. This protecting group is stable in basic and neutral conditions but rapidly hydrolyzes in the presence of hydronium ions (

Implication for Researchers:

-

False Positives: In acidic HPLC mobile phases (e.g., 0.1% TFA), a "solubility" peak may actually be the degradation product (Ethyl Levulinate).

-

Storage: Must be stored over basic stabilizers (e.g., K

CO

Degradation Pathway Visualization

Figure 1: Acid-catalyzed hydrolysis pathway of EMDP. Note the irreversible reversion to the ketone form in aqueous acid.

Standard Operating Procedure: Solubility Determination

To accurately determine the intrinsic solubility (

Protocol: pH-Buffered Equilibrium Solubility

Reagents:

-

Phosphate Buffer (pH 7.4, 50 mM) – Crucial for stability.

-

HPLC Grade Acetonitrile (ACN).

-

Internal Standard (e.g., Acetophenone).

Workflow:

-

Preparation: Add excess EMDP (approx. 20 mg) to 2 mL of pH 7.4 Phosphate Buffer in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours. Do not use ultrasonic baths for >5 mins as localized heating can trigger hydrolysis.

-

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes.

-

Sampling: Carefully aspirate the supernatant. Filter through a 0.22 µm PTFE filter (hydrophilic filters may adsorb the ester).

-

Quantification (HPLC-UV/RI):

-

Column: C18 (Reverse Phase).

-

Mobile Phase: ACN / Water (60:40) buffered to pH 7.0 with Ammonium Acetate. Avoid TFA.

-

Detection: Refractive Index (RI) is preferred as EMDP has weak UV chromophores (only the ester carbonyl at ~210 nm).

-

Solubility Decision Tree

Figure 2: Decision matrix for solvent selection to ensure chemical integrity during processing.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70332, Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate. Retrieved from [Link]

-

The Good Scents Company (2023). Ethyl levulinate propylene glycol acetal (Systematic Synonym Mapping).[3] Retrieved from [Link][4]

- Climent, M. J., et al. (2002).Acid-catalyzed synthesis of ketals from ethyl levulinate. Journal of Catalysis. (Contextual grounding for hydrolysis kinetics).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for acetal/ketal hydrolysis mechanisms).[5]

Sources

- 1. ethyl levulinate ethylene glycol ketal [flavscents.com]

- 2. ethyl levurinate propylene glycol acetal, 941-43-5 [thegoodscentscompany.com]

- 3. 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester | C10H18O4 | CID 568076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: Stability and Storage of Ethyl Levulinate Ethylene Ketal (CAS 941-43-5)

[1]

Part 1: Executive Summary & Chemical Identity[1]

CAS 941-43-5 , chemically known as Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (or Ethyl levulinate ethylene ketal), represents a classic "protected" intermediate.[1] In synthetic organic chemistry, it serves as a masked form of ethyl levulinate, where the ketone functionality is protected as a cyclic ketal (dioxolane) to survive basic or nucleophilic conditions.

However, this protection confers specific instabilities that must be managed during storage.[1] The compound behaves as a "Janus" molecule: the dioxolane ring is robust against bases but extremely fragile to acids, while the ester tail is susceptible to base hydrolysis.

Chemical Identification Table

| Property | Detail |

| Common Name | Ethyl levulinate ethylene ketal |

| IUPAC Name | Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |

| CAS Number | 941-43-5 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (EtOH, DCM, THF); limited solubility in water |

Part 2: Critical Stability Factors

As an application scientist, I categorize the stability risks of CAS 941-43-5 into three distinct mechanistic vectors. Understanding these pathways is the only way to design a valid storage protocol.

The Acid-Catalyzed Hydrolysis (Primary Risk)

The most critical instability arises from the 1,3-dioxolane ring .[1] Ketals are thermodynamically stable in basic aqueous media but kinetically unstable in acidic environments.[1]

-

Mechanism: Trace acidity (from degraded solvents or atmospheric CO₂ absorption in wet conditions) protonates one of the dioxolane oxygens.[1] This leads to ring opening and the regeneration of the parent ketone (Ethyl Levulinate) and Ethylene Glycol.

-

Trigger: pH < 5.0 + Moisture.[1]

The Base-Catalyzed Saponification (Secondary Risk)

While the dioxolane ring survives high pH, the ethyl ester moiety does not.

-

Mechanism: Exposure to strong bases or nucleophiles will hydrolyze the ester to the carboxylate salt, leaving the ketal intact (initially).

-

Trigger: pH > 10.0 + Moisture / Heat.[1]

Oxidative Peroxidation (Long-Term Risk)

Like many ethers and dioxolanes, the hydrogens adjacent to the ether oxygen are susceptible to radical abstraction by atmospheric oxygen.[1]

Part 3: Degradation Pathways Visualization[1]

The following diagram illustrates the divergent degradation pathways based on environmental pH.

Caption: Divergent hydrolysis pathways of CAS 941-43-5.[1][2] Acid targets the ketal; base targets the ester.

Part 4: Storage and Handling Protocols[6]

To maintain purity >98% over extended periods (12+ months), the following "Self-Validating" storage system is recommended.

Environmental Control

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C | Slows the kinetics of both hydrolysis and peroxidation.[1] |

| Atmosphere | Dry Nitrogen/Argon | Displaces oxygen (preventing peroxides) and moisture (preventing hydrolysis).[1] |

| Light | Dark / Amber Glass | Photons can initiate the radical mechanism for peroxide formation on the dioxolane ring. |

| Container | Teflon-lined cap | Avoids leaching of plasticizers; ensures airtight seal against moisture.[1] |

Handling "Best Practices"

-

Avoid Acidic Glassware: Ensure all glassware used for dispensing is not acid-washed (or is thoroughly neutralized).[1] Residual acid on glass surfaces is a common "phantom" cause of ketal degradation.[1]

-

Re-sealing: If the primary container is opened, flush the headspace with nitrogen before re-sealing.

-

Solvent Compatibility: When using in reactions, avoid protic solvents (methanol/ethanol) if acidic catalysts are present, as trans-ketalization can occur.[1]

Part 5: Quality Control & Analytical Monitoring[1]

Researchers should verify the integrity of CAS 941-43-5 before critical use.[1]

Stability Indicating Assay (GC-MS or HPLC)[1]

-

Target: Detection of Ethyl Levulinate (degradation product).[1][3]

-

Method: GC-MS is preferred due to the volatility of the components.

-

Pass Criteria: Ethyl Levulinate peak < 0.5%.

Analytical Workflow Diagram

Caption: Quality Control decision tree to detect acid-catalyzed degradation before use.

References

-

Chemical Identity & Properties: National Institute of Standards and Technology (NIST).[1] Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate Spectral Data. NIST Chemistry WebBook, SRD 69.[1][4] Link[1]

-

Protecting Group Stability: Green, T. W., & Wuts, P. G. M.[1][5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6] (General reference for 1,3-dioxolane stability profiles). See synthesis summary at Organic Chemistry Portal. Link

-

Safety & Handling: CymitQuimica. Safety Data Sheet: Ethyl 2-methyl-1,3-dioxolane-2-propanoate. Link

-

Ketal Hydrolysis Mechanisms: ChemGuide. Hydrolysis of Esters and Ketals. (Mechanistic background on acid-catalyzed cleavage). Link

Sources

- 1. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester | C10H18O4 | CID 568076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 5. scribd.com [scribd.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Methodological & Application

Application Note: Robust Synthesis of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate

Strategic Overview

This application note details the laboratory-scale preparation of Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate , a protected derivative of ethyl levulinate.

Significance: Ethyl levulinate is a platform chemical derived from biomass.[1] However, its ketone functionality often interferes with chemoselective reductions or Grignard additions targeting the ester group. Protecting the ketone as a cyclic ketal (dioxolane) renders the C4 position inert, allowing selective manipulation of the ester moiety.

Core Challenge:

The formation of ketals from ketones is an equilibrium-limited reaction (

Reaction Engineering & Mechanism

The Chemical Pathway

The synthesis involves the acid-catalyzed nucleophilic addition of ethylene glycol to ethyl levulinate. The reaction proceeds via a hemiacetal intermediate, followed by the formation of an oxocarbenium ion, and finally ring closure.

Critical Process Parameters

-

Water Removal: A Dean-Stark apparatus is non-negotiable for high yields. Molecular sieves are often insufficient for the volume of water generated in gram-scale synthesis.

-

Catalyst Choice: p-Toluenesulfonic acid (p-TsOH) is the standard homogeneous catalyst due to its high acidity and solubility in organic solvents.

-

Solvent System: Toluene or Cyclohexane. Toluene (bp 110°C) is preferred over benzene due to safety and a favorable azeotrope with water.

-

Acidity Control: The product is acid-sensitive in the presence of water. Crucial: The workup must completely neutralize the catalyst before distillation; otherwise, the heat of distillation will reverse the reaction (de-protection).

Mechanistic Visualization

The following diagram outlines the acid-catalyzed pathway and the equilibrium dynamics.

Caption: Acid-catalyzed ketalization pathway highlighting the critical water removal step to prevent reversibility.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Qty (Typical) | Role |

| Ethyl Levulinate | 144.17 | 1.0 | 14.4 g (100 mmol) | Substrate |

| Ethylene Glycol | 62.07 | 1.5 | 9.3 g (150 mmol) | Reagent |

| p-TsOH·H₂O | 190.22 | 0.05 | 0.95 g (5 mmol) | Catalyst |

| Toluene | 92.14 | Solvent | 150 mL | Azeotrope former |

| NaHCO₃ (sat. aq) | 84.01 | Wash | 50 mL | Neutralization |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add Ethyl Levulinate (14.4 g), Ethylene Glycol (9.3 g), and p-TsOH (0.95 g).

-

Add Toluene (150 mL).

-

Attach a Dean-Stark trap filled with toluene and fit a reflux condenser on top.

Phase 2: Azeotropic Distillation 5. Heat the mixture to a vigorous reflux (oil bath ~130°C). 6. Monitor the Dean-Stark trap. Water will separate as a dense lower phase. 7. Continue reflux until water evolution ceases (typically 3–5 hours).

- Checkpoint: Theoretical water yield is ~1.8 mL. Reaction is complete when water volume stabilizes near this value.